7-Methoxy-3-(trimethylsilyl)-2H-indazole

Organometallic Chemistry Regioselective Synthesis Indazole Derivatization

7-Methoxy-3-(trimethylsilyl)-2H-indazole (CAS 679794-97-9) is a substituted 2H-indazole derivative characterized by the presence of a methoxy group at the C7 position of the aromatic ring and a trimethylsilyl (TMS) group at the C3 position of the pyrazole ring. This molecular architecture provides two orthogonal reactive handles for further synthetic elaboration.

Molecular Formula C11H16N2OSi
Molecular Weight 220.34 g/mol
CAS No. 679794-97-9
Cat. No. B12530590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-(trimethylsilyl)-2H-indazole
CAS679794-97-9
Molecular FormulaC11H16N2OSi
Molecular Weight220.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(NN=C21)[Si](C)(C)C
InChIInChI=1S/C11H16N2OSi/c1-14-9-7-5-6-8-10(9)12-13-11(8)15(2,3)4/h5-7H,1-4H3,(H,12,13)
InChIKeyKXNCJTFHIYFJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-(trimethylsilyl)-2H-indazole (CAS 679794-97-9) | Indazole Building Block with Orthogonal Reactive Handles


7-Methoxy-3-(trimethylsilyl)-2H-indazole (CAS 679794-97-9) is a substituted 2H-indazole derivative [1] characterized by the presence of a methoxy group at the C7 position of the aromatic ring and a trimethylsilyl (TMS) group at the C3 position of the pyrazole ring. This molecular architecture provides two orthogonal reactive handles for further synthetic elaboration. The C3-TMS group serves as a masked nucleophile, enabling regioselective functionalization at this position following fluoride-mediated desilylation [2]. Simultaneously, the C7-methoxy group imparts electron-donating character to the benzene ring, which can influence subsequent electrophilic aromatic substitution patterns and modulate the compound's physicochemical properties [3].

Why 7-Methoxy-3-(trimethylsilyl)-2H-indazole Cannot Be Replaced by Simple Indazole Analogs


Generic substitution of 7-Methoxy-3-(trimethylsilyl)-2H-indazole with simpler indazole derivatives is not feasible for applications requiring regioselective C3-functionalization in the presence of a C7-alkoxy substituent [1]. The compound's dual functionality enables synthetic pathways that are inaccessible to mono-functional analogs. For instance, while 3-trimethylsilylindazole can undergo C3-arylation , it lacks the C7-methoxy group necessary for tuning electronic properties or providing an additional functionalization site [2]. Conversely, 7-methoxyindazole (7-MI) exhibits distinct biological activity as a neuronal nitric oxide synthase inhibitor [3][4], but it lacks the C3-silyl handle for further derivatization. The combination of these features in a single molecular entity provides unique versatility that cannot be achieved by physically mixing the two analogs, making this compound an irreplaceable building block in medicinal chemistry and materials science.

Quantitative Differentiation: 7-Methoxy-3-(trimethylsilyl)-2H-indazole vs. Analogs


C3-TMS Group Enables Regioselective C7-Functionalization via Chromium Tricarbonyl Complexation

The simultaneous protection of N2 and C3 with bulky trimethylsilyl-containing groups, as in 2-bis(trimethylsilyl)methyl-3-trimethylsilylindazole, enables completely regioselective deprotonation at the C7 position. Deprotonation of the corresponding chromium tricarbonyl complex 15 followed by electrophilic quench occurs with 100% regioselectivity at C7, whereas the analogous complex lacking the C3-TMS group (14) exhibits a C4:C7 substitution ratio of 3:1 [1]. The target compound, bearing both a C7-methoxy and a C3-TMS group, is specifically engineered to exploit this orthogonality.

Organometallic Chemistry Regioselective Synthesis Indazole Derivatization

C3-TMS Group as a Masked Nucleophile for Fluoride-Promoted C-C Bond Formation

The C3-TMS group serves as a latent nucleophile that can be activated by fluoride sources. In a representative system, 3-trimethylsilylindazole reacts with aryl aldehydes in the presence of CsF to afford 3-(arylhydroxymethyl)indazoles in 58% yield, with indazole formed as a byproduct (37%) . This reactivity is a class-wide characteristic of 3-trimethylsilylindazoles [1] and is expected to be retained in the target compound. The presence of the C7-methoxy group may further influence the reaction rate and yield due to electronic effects.

C-C Bond Formation Silyl Chemistry Brook Rearrangement

C7-Methoxy Substituent Confers Biological Activity as an nNOS Inhibitor

7-Methoxyindazole (7-MI) is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) [1][2]. In an in vitro enzymatic assay using rat cerebellum homogenates, 7-MI inhibits nNOS with an IC50 value of 6.3 ± 2.9 µM [3]. The compound displays selectivity for the constitutive neuronal (NOS I) and endothelial (NOS III) isoforms over the inducible isoform (NOS II), which is almost insensitive [4]. This activity is attributed to the methoxy group at the 7-position; 4-, 5-, and 6-methoxyindazoles are essentially inactive (<10% inhibition at 1 mM) [4].

Neuronal Nitric Oxide Synthase Pharmacology Inhibition

2H-Indazole Tautomer Form Influences Reactivity and Stability

Indazoles exist as an equilibrium mixture of 1H and 2H tautomers. The 2H-tautomer is generally less stable than the 1H-tautomer, but substitution patterns can shift this equilibrium . The presence of electron-donating groups (such as methoxy) and bulky substituents (such as TMS) can stabilize the 2H-form. 7-Methoxy-3-(trimethylsilyl)-2H-indazole is specifically the 2H-tautomer, which may exhibit different reactivity and physicochemical properties compared to the 1H-tautomer [1].

Tautomerism Stability Reactivity

C3-TMS Group Facilitates [3+2] Cycloaddition Access to Indazole Core

The synthesis of 3-trimethylsilylindazoles via [3+2] cycloaddition of lithium trimethylsilyldiazomethane with benzynes proceeds in good to moderate yields [1]. This method provides direct access to the silylated indazole core. The presence of a methoxy group on the benzene ring, as in the target compound, is compatible with this cycloaddition strategy, offering a convergent route to functionalized indazole scaffolds [2].

Cycloaddition Aryne Chemistry Synthetic Methodology

Optimized Applications for 7-Methoxy-3-(trimethylsilyl)-2H-indazole


Synthesis of 3-Substituted Indazole Libraries for Kinase Inhibitor Discovery

The C3-TMS group serves as a traceless directing group for regioselective functionalization. Following fluoride-mediated desilylation, the resulting C3-nucleophile can be trapped with various electrophiles (aldehydes, ketones, alkyl halides) to generate diverse 3-substituted indazoles . The C7-methoxy group remains intact throughout this sequence, providing an additional site for subsequent derivatization or for modulating pharmacokinetic properties in lead optimization campaigns [1].

Building Block for nNOS-Targeted Chemical Probes

The C7-methoxyindazole core is a validated pharmacophore for neuronal nitric oxide synthase (nNOS) inhibition, with an IC50 of 6.3 µM [2]. The C3-TMS group in this compound can be converted to various substituents to explore structure-activity relationships (SAR) around the 3-position without affecting the essential 7-methoxy motif. This enables the rapid generation of focused libraries for CNS drug discovery programs targeting neurodegenerative and neuroinflammatory conditions [3].

Precursor to Regioselectively C7-Functionalized Indazoles via Chromium Complexation

As demonstrated with analogous 2-bis(trimethylsilyl)methyl-3-trimethylsilylindazole, the bulky silyl protecting groups direct deprotonation exclusively to the C7 position (100% regioselectivity) in chromium tricarbonyl complexes [4]. This strategy can be adapted to the target compound to install electrophiles at C7 with absolute regiocontrol, providing access to C7-substituted indazoles that are otherwise difficult to obtain selectively.

Advanced Intermediate for Materials Science Applications

The 2H-indazole framework, when substituted with electron-donating groups (C7-OMe) and silyl handles (C3-TMS), can serve as a ligand precursor in organometallic chemistry [5] or as a monomer for conjugated polymers. The TMS group can be replaced with aryl or alkynyl substituents via cross-coupling after desilylation, while the methoxy group influences the electronic properties of the resulting materials for organic electronics or sensor applications.

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